2-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol
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Overview
Description
2-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol is an organic compound that features a phenol group substituted with a methoxy group and a piperazine ring attached to a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenol and 4-nitrophenylpiperazine.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF).
Procedure: The 2-methoxyphenol is first reacted with a chloromethylating agent to introduce a chloromethyl group. This intermediate is then reacted with 4-nitrophenylpiperazine under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Reagents like halogenating agents or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and nitrophenyl group play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol: Lacks the methoxy group, which may affect its binding affinity and biological activity.
2-methoxy-4-[[4-(4-aminophenyl)piperazin-1-yl]methyl]phenol: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
2-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol is unique due to the presence of both the methoxy and nitrophenyl groups, which confer specific chemical properties and biological activities. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-25-18-12-14(2-7-17(18)22)13-19-8-10-20(11-9-19)15-3-5-16(6-4-15)21(23)24/h2-7,12,22H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAHQDWSKCZGCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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